Bis(pentafluorophenyl)dimethylsilane
Overview
Description
Bis(pentafluorophenyl)dimethylsilane: is a chemical compound with the molecular formula C14H6F10Si and a molecular weight of 392.27 g/mol . It is characterized by the presence of two pentafluorophenyl groups attached to a dimethylsilane core. This compound is known for its unique properties, including high thermal stability and chemical resistance, making it valuable in various scientific and industrial applications[2][2].
Scientific Research Applications
Bis(pentafluorophenyl)dimethylsilane has a wide range of applications in scientific research, including:
Safety and Hazards
Bis(pentafluorophenyl)dimethylsilane should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin or eyes, wash off immediately with plenty of water . If swallowed or inhaled, seek medical attention immediately .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)dimethylsilane is typically synthesized through the reaction of pentafluorophenylmagnesium bromide with dichlorodimethylsilane . The reaction is carried out in diethyl ether under reflux conditions for 24 hours, yielding the desired product with a high yield of around 80% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions: Bis(pentafluorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, leading to the formation of different silicon-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include various substituted silanes with different functional groups.
Oxidation and Reduction Reactions: Products include silanols and siloxanes.
Mechanism of Action
The mechanism of action of bis(pentafluorophenyl)dimethylsilane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, in biological systems . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- Trimethyl(pentafluorophenyl)silane
- Diphenylsilane
- Dimethyl(pentafluorophenyl)silane
- Phenyltrimethylsilane
Comparison: Bis(pentafluorophenyl)dimethylsilane is unique due to the presence of two pentafluorophenyl groups, which impart high thermal and chemical stability. This distinguishes it from similar compounds that may have only one pentafluorophenyl group or different substituents on the silicon atom . The enhanced stability and reactivity of this compound make it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJBDOVBQRNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147089 | |
Record name | Bis(pentafluorophenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10536-62-6 | |
Record name | Bis(pentafluorophenyl)dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(pentafluorophenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentafluorophenyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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